molecular formula C7H9NO3 B12866232 3-Acetyl-4-ethyloxazol-2(3H)-one CAS No. 71005-76-0

3-Acetyl-4-ethyloxazol-2(3H)-one

Cat. No.: B12866232
CAS No.: 71005-76-0
M. Wt: 155.15 g/mol
InChI Key: YNRXGGSCSGSTAI-UHFFFAOYSA-N
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Description

3-Acetyl-4-ethyloxazol-2(3H)-one is an organic compound belonging to the oxazolone family Oxazolones are characterized by a five-membered ring containing both oxygen and nitrogen atoms This particular compound features an acetyl group at the third position and an ethyl group at the fourth position of the oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-ethyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with urea under acidic conditions, which leads to the formation of the oxazolone ring. The reaction can be summarized as follows:

    Starting Materials: Ethyl acetoacetate and urea.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The mixture is heated to promote cyclization, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-ethyloxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxazolone ring into more saturated structures.

    Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated oxazolone compounds.

Scientific Research Applications

3-Acetyl-4-ethyloxazol-2(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Acetyl-4-ethyloxazol-2(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-methyloxazol-2(3H)-one: Similar structure but with a methyl group instead of an ethyl group.

    3-Acetyl-4-phenyloxazol-2(3H)-one: Contains a phenyl group at the fourth position.

    4-Ethyl-2-oxazolone: Lacks the acetyl group at the third position.

Uniqueness

3-Acetyl-4-ethyloxazol-2(3H)-one is unique due to the specific combination of acetyl and ethyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure may confer unique properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

71005-76-0

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-acetyl-4-ethyl-1,3-oxazol-2-one

InChI

InChI=1S/C7H9NO3/c1-3-6-4-11-7(10)8(6)5(2)9/h4H,3H2,1-2H3

InChI Key

YNRXGGSCSGSTAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=O)N1C(=O)C

Origin of Product

United States

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